5-amino-1-phenyl-1H-pyrazol-3-ol

Descripción general

Descripción

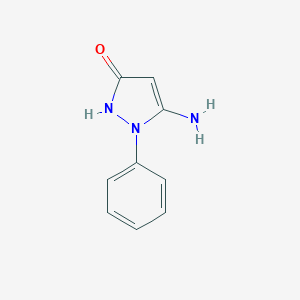

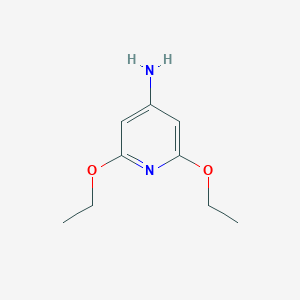

5-Amino-1-phenyl-1H-pyrazol-3-ol is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol and similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods involve a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of 5-amino-1-phenyl-1H-pyrazol-3-ol is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms . This structure is common in a wide range of synthesized drugs, polymers, dyes, and functional materials .Chemical Reactions Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol, like other 5-amino-pyrazoles, can participate in a variety of chemical reactions to form diverse heterocyclic compounds . These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol is a solid substance with a molecular weight of 175.19 . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Structural and Optical Performance Enhancement

The novel compound 5-amino-1-phenyl-1H-pyrazol-3-ol has been synthesized and shown to significantly enhance structural and optical performance. This makes it a promising candidate for applications in materials science, particularly in the development of new materials with improved properties .

Synthesis of Pyrazoloquinolines

This compound plays a role in the synthesis of pyrazoloquinolines, which are important in medicinal chemistry for their potential therapeutic applications. The reaction involving 5-aminopyrazoles is crucial for creating these compounds .

Antileishmanial and Antimalarial Activity

There is evidence of the compound’s effectiveness in antileishmanial and antimalarial activities. A molecular simulation study justified its potent in vitro activity against certain parasites, making it a valuable compound in the development of new treatments for these diseases .

Cancer Research

In cancer research, derivatives of this compound have been synthesized and studied for their effects on cancer cells. They have been observed to induce apoptosis and prevent cell cycle progression, which is vital for developing new anticancer therapies .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Direcciones Futuras

5-Amino-pyrazoles, including 5-amino-1-phenyl-1H-pyrazol-3-ol, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Therefore, future research may focus on preparing this functional scaffold and finding new and improved applications .

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds to form fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that 5-amino-1-phenyl-1H-pyrazol-3-ol might interact with its targets through similar mechanisms.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Propiedades

IUPAC Name |

3-amino-2-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990564 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-phenyl-1H-pyrazol-3-ol | |

CAS RN |

70373-98-7 | |

| Record name | NSC266159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)